methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride typically involves the reaction of methyl 4-formyl-1-methyl-1H-pyrazole-5-carboxylate with an amine source under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include methanol, hydrochloric acid, and a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with the target, leading to inhibition or activation of the target’s function. The exact pathways involved would vary depending on the specific biological system and target.
Comparison with Similar Compounds
- Methyl 4-(aminomethyl)benzoate hydrochloride
- Methyl 4-(aminomethyl)-1H-pyrazole-5-carboxylate
- Methyl 4-(aminomethyl)-1-methyl-1H-imidazole-5-carboxylate
Comparison: Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to the presence of both an amino group and a carboxylate ester on the pyrazole ring, which allows for diverse chemical reactivity and potential biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and drug development.
Biological Activity
Methyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring with an amino group and a carboxylate moiety, which enhances its solubility and biological activity. The hydrochloride salt form improves its water solubility, making it suitable for various biological applications .
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, which is crucial in modulating biochemical pathways in diseases such as cancer and viral infections .
- Antiviral Activity : It has been investigated for its ability to inhibit HIV-1 replication, demonstrating non-toxic effects and dose-dependent activity in cell-based assays .
- Anticancer Properties : Research indicates that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the pyrazole structure can significantly impact biological activity. For instance:
- Amino Group Positioning : The position and nature of substituents on the pyrazole ring influence binding affinity to biological targets.
- Carboxylate Functionality : The presence of the carboxylate group enhances solubility and interaction with target receptors .
Biological Activity Data
The following table summarizes key findings from studies on this compound:
Case Studies
- HIV Replication Inhibition : A study screened a library of pyrazole compounds and identified this compound as a lead compound with promising antiviral activity against HIV-1. The compound was shown to act independently of traditional antiviral targets, offering a novel approach to treatment .
- Anticancer Activity Evaluation : In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against multiple cancer cell lines. Specific derivatives showed IC50 values as low as 3.79 µM against MCF7 cells, indicating strong potential for further development as anticancer agents .
Properties
IUPAC Name |
methyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-10-6(7(11)12-2)5(3-8)4-9-10;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJGCPYZEGGXPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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